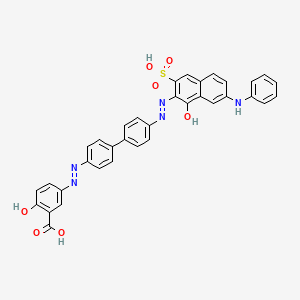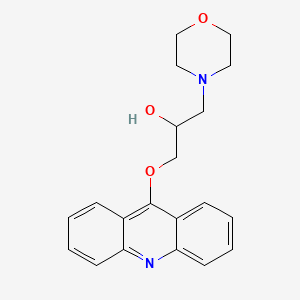
9-(2-Hydroxy-3-morpholinopropyloxy)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Hydroxy-3-morpholinopropyloxy)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used in various applications, such as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
準備方法
The synthesis of 9-(2-Hydroxy-3-morpholinopropyloxy)acridine typically involves the reaction of acridine derivatives with appropriate reagents. One common method involves the reaction of 9-chloroacridine with 2-hydroxy-3-morpholinopropanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
9-(2-Hydroxy-3-morpholinopropyloxy)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce different functional groups onto the acridine ring .
科学的研究の応用
9-(2-Hydroxy-3-morpholinopropyloxy)acridine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . In medicine, it has shown promise as an antimicrobial and antiviral agent . Additionally, it has applications in the industry as a dye and in laser technologies .
作用機序
The mechanism of action of 9-(2-Hydroxy-3-morpholinopropyloxy)acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s interaction with DNA and related enzymes is primarily responsible for its biological effects, including its anticancer and antimicrobial activities .
類似化合物との比較
9-(2-Hydroxy-3-morpholinopropyloxy)acridine is unique among acridine derivatives due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include 9-aminoacridine, 9-chloroacridine, and 9-phenoxyacridine . These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications . For example, 9-aminoacridine is known for its antimicrobial properties, while 9-phenoxyacridine has been studied for its anticancer activity .
特性
CAS番号 |
113105-86-5 |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
1-acridin-9-yloxy-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C20H22N2O3/c23-15(13-22-9-11-24-12-10-22)14-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-8,15,23H,9-14H2 |
InChIキー |
ZXJSFBKEDUFETI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


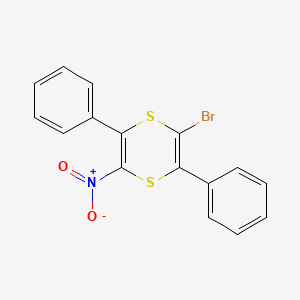
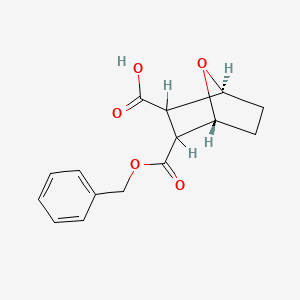

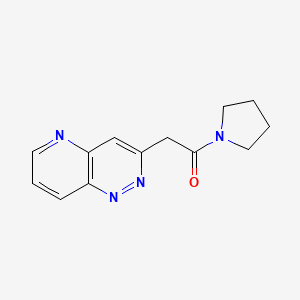


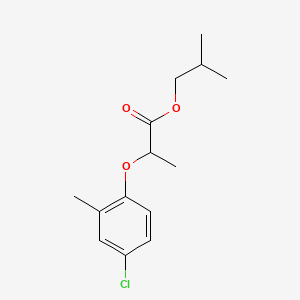
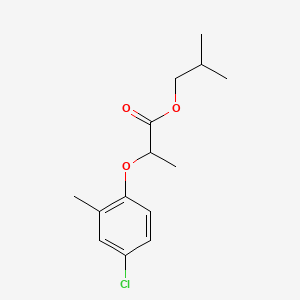

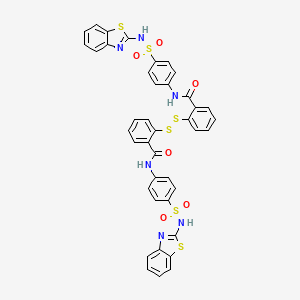
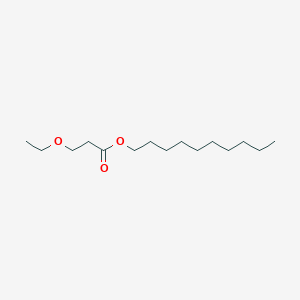
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)

